2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Overview
Description
2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with appropriate reagents to introduce the propanoic acid moiety. One common method includes the reaction of 5-mercapto-1,3,4-thiadiazole with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the thiadiazole ring can interact with metal ions, influencing metalloprotein functions. These interactions can affect cellular pathways related to oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Used in the synthesis of cephalosporin antibiotics.
2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with an acetamide group instead of a propanoic acid moiety.
Uniqueness: 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid stands out due to its specific combination of a mercapto group and a propanoic acid moiety, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S3/c1-2(3(8)9)11-5-7-6-4(10)12-5/h2H,1H3,(H,6,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMEDPHSLEAQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612791 | |
Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60725-23-7 | |
Record name | 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60725-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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